

5-Methyl-1-heptene: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

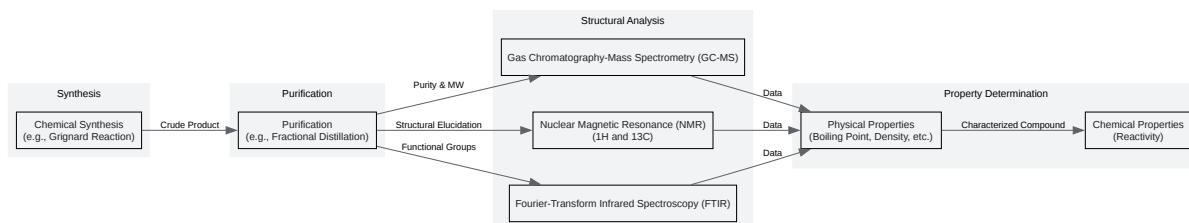
Compound Name: 5-Methyl-1-heptene

Cat. No.: B083755

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


5-Methyl-1-heptene is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. It is a colorless liquid with a fruity odor, primarily utilized as a starting material in the synthesis of various chemicals and as a component in the fragrance and flavor industry.^[1] This technical guide provides a comprehensive overview of its chemical properties, structural details, and available experimental data.

Chemical Structure and Identification

5-Methyl-1-heptene is a chiral molecule, existing as two enantiomers, **(R)-5-methyl-1-heptene** and **(S)-5-methyl-1-heptene**, as well as a racemic mixture. The structural representation and key identifiers are summarized below.

Identifier	Value
IUPAC Name	5-methylhept-1-ene
CAS Number	13151-04-7
Molecular Formula	C ₈ H ₁₆
SMILES String	CCC(C)CCC=C
InChI Key	WNEYWVBECKXCQRT-UHFFFAOYSA-N

A logical workflow for the identification and characterization of **5-Methyl-1-heptene** is presented in the following diagram.

[Click to download full resolution via product page](#)

Workflow for the synthesis and characterization of **5-Methyl-1-heptene**.

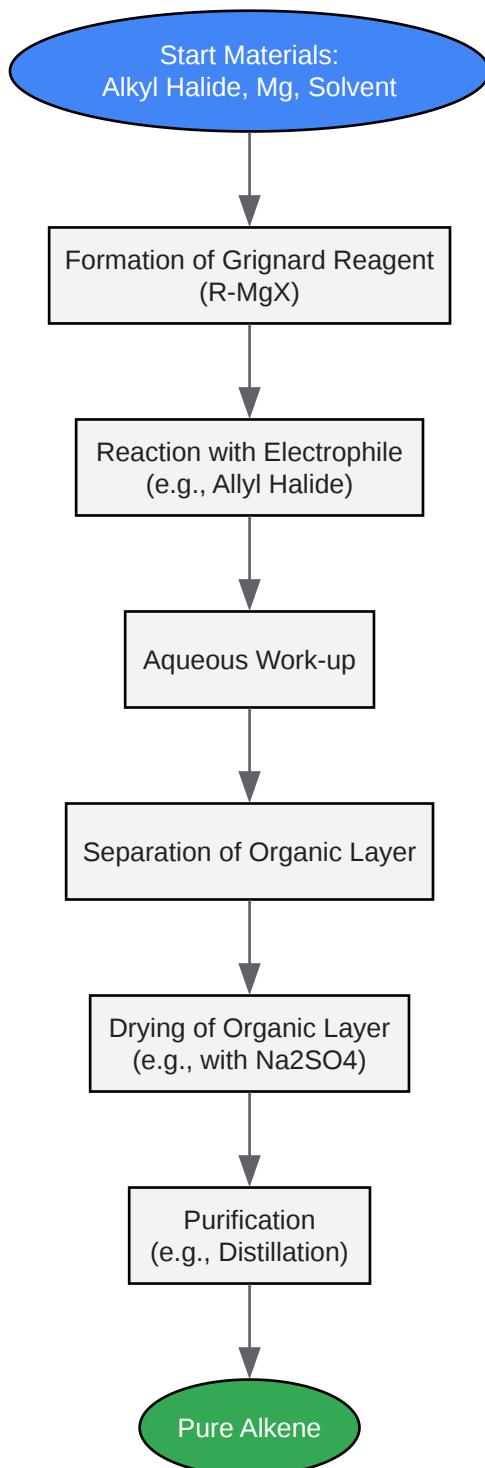
Physicochemical Properties

A summary of the key physicochemical properties of **5-methyl-1-heptene** is provided in the table below.

Property	Value	Reference
Molecular Weight	112.21 g/mol	[1]
Density	0.712 to 0.719 g/cm ³ at 25 °C	[1]
Boiling Point	112.4 °C to 113.3 °C at 760 mmHg	[1]
Melting Point	-103.01 °C (estimate)	[1]
Refractive Index	1.4069 to 1.411 at 20 °C	[1]
Flash Point	15.5 °C	[1]
Vapor Pressure	25.7 mmHg at 25 °C	[1]
Solubility	Insoluble in water; soluble in alcohols and ethers.	

Experimental Data and Protocols

Synthesis


While specific, detailed laboratory-scale synthesis protocols for **5-methyl-1-heptene** are not readily available in the public domain, a plausible and commonly employed method is the Grignard reaction. A Chinese patent suggests a synthesis route for a related compound, 5-methyl-1-hepten-4-ol, via a Grignard reaction between 2-methylbutyraldehyde and allylmagnesium halide.[\[2\]](#) A subsequent dehydration step would yield **5-methyl-1-heptene**.

Conceptual Grignard Synthesis Protocol:

- **Grignard Reagent Formation:** React an appropriate alkyl halide (e.g., 2-bromobutane) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent (sec-butylmagnesium bromide).
- **Reaction with Allyl Halide:** Add an allyl halide (e.g., allyl bromide) to the Grignard reagent. The reaction mixture is typically stirred at a controlled temperature.
- **Work-up:** The reaction is quenched with an aqueous acid solution (e.g., dilute HCl or NH₄Cl) to protonate the alkoxide and separate the organic layer.

- Purification: The crude product is then purified, typically by fractional distillation.

The following diagram illustrates the logical steps of a generic Grignard reaction for the synthesis of an alkene.

[Click to download full resolution via product page](#)

General workflow for a Grignard synthesis of an alkene.

Purification

Fractional Distillation: Given its boiling point of approximately 113 °C, fractional distillation under atmospheric pressure is a suitable method for the purification of **5-methyl-1-heptene**.^[3] For compounds with boiling points above 150 °C, vacuum distillation is generally recommended to prevent decomposition.^[3]

General Distillation Protocol:

- The crude product is placed in a round-bottom flask with a boiling chip.
- A fractional distillation column is attached to the flask, followed by a condenser and a collection flask.
- The apparatus is heated, and the fraction that distills at the boiling point of **5-methyl-1-heptene** is collected.

Analytical Methods

Gas Chromatography (GC): The purity of **5-methyl-1-heptene** can be assessed using gas chromatography. The NIST Chemistry WebBook provides several GC methods with varying stationary phases and temperature programs.^[4] For example, using a Petrocol DH capillary column (150 m x 0.25 mm x 1 μm) with H₂ as the carrier gas at 30 °C, the Kovats retention index is reported as 759.3.^[4]

Spectroscopic Analysis:

- Mass Spectrometry (MS): The mass spectrum of **5-methyl-1-heptene** is available in the NIST database.^[5] The fragmentation pattern is characteristic of an aliphatic alkene and can be used for its identification. The molecular ion peak (M⁺) would be observed at m/z 112.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are available for **5-methyl-1-heptene**.^[6] These spectra provide detailed information about the carbon-hydrogen framework of the molecule, confirming the positions of the methyl group and the double bond.

- Infrared (IR) Spectroscopy: The IR spectrum of **5-methyl-1-heptene** would show characteristic absorption bands for C-H stretching and bending vibrations of the alkene and alkane moieties, as well as a characteristic C=C stretching vibration.[6]

Reactivity and Chemical Properties

As an alkene, **5-methyl-1-heptene** undergoes typical electrophilic addition reactions at the double bond. It is a flammable liquid and should be handled with appropriate safety precautions.

Biological Activity and Applications in Drug Development

Currently, there is no significant published research indicating specific biological activities or direct applications of **5-methyl-1-heptene** in drug development. Its primary commercial use is in the formulation of fragrances and flavors. While some related compounds, such as methyl heptenone, are used in the synthesis of pharmaceuticals, **5-methyl-1-heptene** itself is not a prominent precursor in this field.

Conclusion

5-Methyl-1-heptene is a well-characterized aliphatic alkene with established physicochemical properties. While detailed, publicly available experimental protocols for its synthesis are scarce, its preparation via standard organic reactions like the Grignard reaction is feasible. Its primary application lies within the fragrance and flavor industry, with no significant current role in biological signaling pathways or drug development. Further research would be required to explore any potential biological activities of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]

- 2. CN102030626A - Method for preparing 5-methyl-2-hepten-4-one - Google Patents [patents.google.com]
- 3. How To [chem.rochester.edu]
- 4. 1-Heptene, 5-methyl- [webbook.nist.gov]
- 5. 1-Heptene, 5-methyl- [webbook.nist.gov]
- 6. 1-Heptene, 5-methyl- | C8H16 | CID 99888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Methyl-1-heptene: A Technical Overview of its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083755#5-methyl-1-heptene-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com